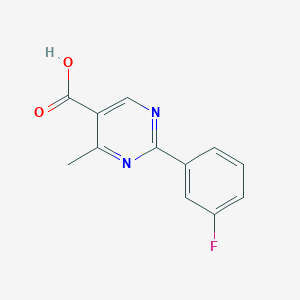
2-(3-氟苯基)-4-甲基嘧啶-5-羧酸
描述
“2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the fluorophenyl group suggests that this compound could have interesting chemical properties due to the electronegativity of fluorine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, the 3-fluorophenyl group, and the carboxylic acid group. The presence of the fluorine atom could introduce interesting electronic effects, as fluorine is highly electronegative .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic .
科学研究应用
药物化学中的氟化化合物
氟化化合物由于其独特的性质,如增加的代谢稳定性、亲脂性和生物利用度,在药物化学中发挥着至关重要的作用。氟融入有机分子可以显着改变其化学行为,导致与生物靶标的结合亲和力增强和药物特性改善。例如,与非氟化对应物相比,生物活性化合物的氟化类似物通常表现出更好的药代动力学和药效学特征 (Wang et al., 2013)。
药物开发中的嘧啶衍生物
嘧啶衍生物是药物发现和开发中的另一类关键化合物,在治疗癌症、病毒感染和其他疾病方面有各种应用。嘧啶环作为核酸中的核心结构,使其衍生物成为干扰 DNA 和 RNA 合成的有效候选物。例如,氟嘧啶,如 5-氟尿嘧啶 (5-FU) 及其前药卡培他滨和替加氟,广泛用于各种癌症的化疗中,利用它们抑制胸苷酸合成酶并整合到 RNA 和 DNA 中以干扰癌细胞增殖和存活的能力 (Gmeiner, 2020)。
杂化催化剂在吡喃嘧啶衍生物合成中的应用
杂化催化剂在合成吡喃嘧啶衍生物(包括嘧啶)中的开发和应用凸显了创新方法在创建具有潜在治疗应用的化合物中的重要性。这些催化剂促进了高效和选择性的合成过程,为开发药理活性分子开辟了新途径 (Parmar et al., 2023)。
安全和危害
未来方向
属性
IUPAC Name |
2-(3-fluorophenyl)-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c1-7-10(12(16)17)6-14-11(15-7)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNSJCIRQSESL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

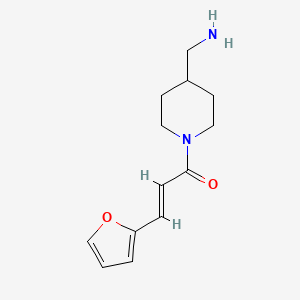
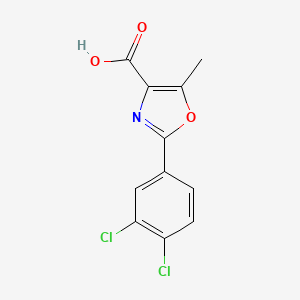
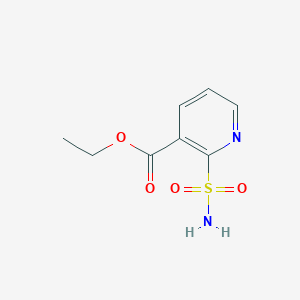
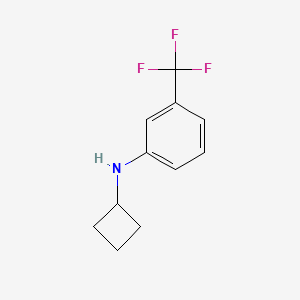
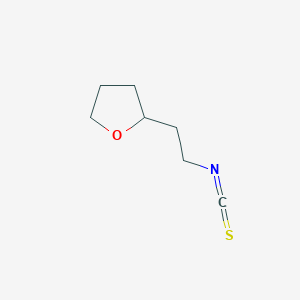
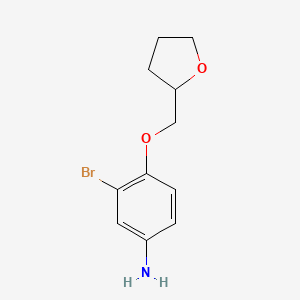
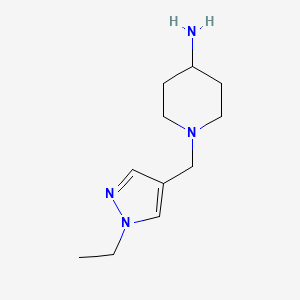
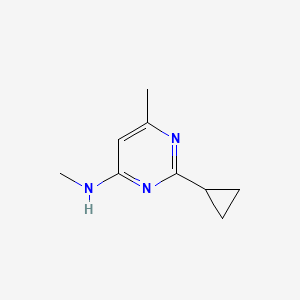
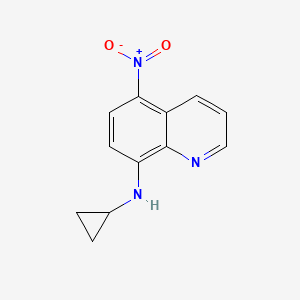
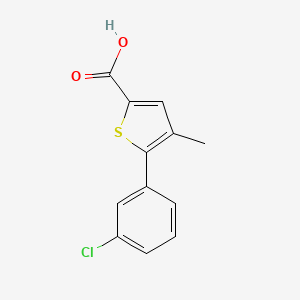
![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)
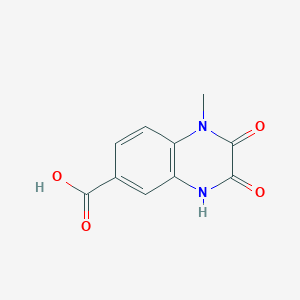
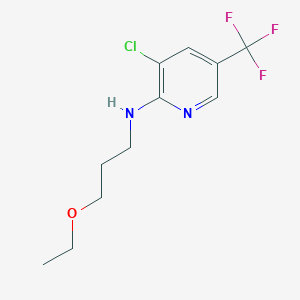
![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)